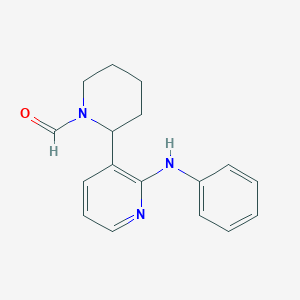
3-(Ethylsulfonyl)-2-(3-fluorophenyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethylsulfonyl)-2-(3-fluorophenyl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with an ethylsulfonyl group and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfonyl)-2-(3-fluorophenyl)-1H-pyrrole typically involves the reaction of a pyrrole derivative with an ethylsulfonyl chloride and a fluorophenyl derivative. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethylsulfonyl)-2-(3-fluorophenyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The fluorophenyl group can be reduced to form corresponding phenyl derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Electrophilic reagents like bromine or nitronium tetrafluoroborate (NO2BF4) are used.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Phenyl derivatives.
Substitution: Brominated or nitrated pyrrole derivatives.
Applications De Recherche Scientifique
3-(Ethylsulfonyl)-2-(3-fluorophenyl)-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(Ethylsulfonyl)-2-(3-fluorophenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Methylsulfonyl)-2-(3-fluorophenyl)-1H-pyrrole
- 3-(Ethylsulfonyl)-2-(4-fluorophenyl)-1H-pyrrole
- 3-(Ethylsulfonyl)-2-(3-chlorophenyl)-1H-pyrrole
Uniqueness
3-(Ethylsulfonyl)-2-(3-fluorophenyl)-1H-pyrrole is unique due to the specific combination of the ethylsulfonyl and fluorophenyl groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Propriétés
Formule moléculaire |
C12H12FNO2S |
|---|---|
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
3-ethylsulfonyl-2-(3-fluorophenyl)-1H-pyrrole |
InChI |
InChI=1S/C12H12FNO2S/c1-2-17(15,16)11-6-7-14-12(11)9-4-3-5-10(13)8-9/h3-8,14H,2H2,1H3 |
Clé InChI |
URNZPRXDBZEZHY-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=C(NC=C1)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















